![molecular formula C17H26N3O15P B1199437 Cmp-2-keto-3-deoxy-octulosonic acid](/img/structure/B1199437.png)
Cmp-2-keto-3-deoxy-octulosonic acid
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Overview
Description
CMP-3-deoxy-beta-D-manno-octulosonic acid is a CMP-sugar having 3-deoxy-beta-D-manno-octulosonic acid as the sugar component. It is a conjugate acid of a CMP-3-deoxy-beta-D-manno-octulosonate(2-).
Scientific Research Applications
Antibiotic Design and Pathogenic Bacteria
CMP-2-keto-3-deoxy-octulosonic acid is significant in the context of antibiotic design. The biosynthesis pathway of CMP-2-keto-3-deoxy-d-manno-octulosonic acid, a key component in Gram-negative bacteria, presents a new target for antibiotics. Studies have identified inhibitors for the enzyme 2-Keto-3-deoxy-d-manno-octulosonate cytidylyltransferase (KdsB), crucial in this pathway, suggesting potential for developing novel antibiotics (Kim, Jo, Kim, & Shin, 2020).
Enzymatic and Chemical Synthesis
The enzymatic and chemical synthesis of CMP-2-keto-3-deoxy-octulosonic acid and its derivatives has been extensively studied. This includes the cloning and overexpression of CMP-KDO synthetase for the synthesis of CMP-KDO and its analogs, demonstrating the potential for biochemical applications and drug development (Sugai, Lin, Shen, & Wong, 1995). Additionally, the chemical synthesis of KDO and its cleavage by specific aldolase highlights the biochemical versatility of this compound (Ghalambor & Health, 1963).
Structural Studies and Inhibitor Development
Structural studies of enzymes like CMP-KDO synthetase provide insights critical for the development of inhibitors. For instance, the structure of 3-deoxy-manno-octulosonate cytidylyltransferase complexed with substrates has been determined, aiding in the structure-based design of antibacterial agents (Yoon, Ku, Mikami, & Suh, 2008). Such studies are instrumental in developing targeted therapies against bacterial infections.
Role in Polysaccharide Biosynthesis
CMP-2-keto-3-deoxy-octulosonic acid is also involved in the biosynthesis of complex carbohydrates and polysaccharides. Its role in the synthesis of cell wall components like lipopolysaccharides in bacteria and its presence in algal cell walls has been documented, indicating its importance in various biological processes (Becker, Hård, Melkonian, Kamerling, & Vliegenthart, 1989).
CMP-KDO Synthetase Activity in Escherichia Coli
Research has shown that the activity of CMP-2-keto-3-deoxyoctulosonic acid synthetase is elevated in Escherichia coli strains expressing capsular polysaccharides, like the K5 polysaccharide. This suggests a correlation between enzyme activity and polysaccharide biosynthesis, highlighting the compound's role in bacterial physiology (Finke, Roberts, Boulnois, Pzzani, & Jann, 1989).
properties
Product Name |
Cmp-2-keto-3-deoxy-octulosonic acid |
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Molecular Formula |
C17H26N3O15P |
Molecular Weight |
543.4 g/mol |
IUPAC Name |
(2R,4R,5R,6R)-2-[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-6-[(1R)-1,2-dihydroxyethyl]-4,5-dihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C17H26N3O15P/c18-9-1-2-20(16(29)19-9)14-12(26)11(25)8(33-14)5-32-36(30,31)35-17(15(27)28)3-6(22)10(24)13(34-17)7(23)4-21/h1-2,6-8,10-14,21-26H,3-5H2,(H,27,28)(H,30,31)(H2,18,19,29)/t6-,7-,8-,10-,11-,12-,13-,14-,17-/m1/s1 |
InChI Key |
YWWJKULNWGRYAS-UOVSKDHASA-N |
Isomeric SMILES |
C1[C@H]([C@H]([C@H](O[C@@]1(C(=O)O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=NC3=O)N)O)O)[C@@H](CO)O)O)O |
SMILES |
C1C(C(C(OC1(C(=O)O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=NC3=O)N)O)O)C(CO)O)O)O |
Canonical SMILES |
C1C(C(C(OC1(C(=O)O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=NC3=O)N)O)O)C(CO)O)O)O |
synonyms |
CMP-KDO cytidine-5'-monophosphate-3-deoxy-manno-octulosonic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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